2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

medicinal chemistry ligand efficiency fragment-based drug design

Procure 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone as a structurally distinct diversification point for fragment-growing campaigns targeting epigenetic reader domains (TRIM24/BRPF1). The unique indolin-1-yl ethanone motif introduces critical H-bond geometry absent in piperidine or 2-methylindoline analogs, making generic substitution invalid without explicit validation. With zero published bioactivity data, this compound serves as an ideal candidate for unbiased phenotypic screening and subsequent chemoproteomics-based target deconvolution. Its multi-step synthetic accessibility also positions it as a relevant test substrate for parallel synthesis method development.

Molecular Formula C21H16N2O3
Molecular Weight 344.37
CAS No. 1105243-97-7
Cat. No. B2474419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone
CAS1105243-97-7
Molecular FormulaC21H16N2O3
Molecular Weight344.37
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4
InChIInChI=1S/C21H16N2O3/c24-21(23-10-9-14-5-1-3-7-17(14)23)13-16-12-20(26-22-16)19-11-15-6-2-4-8-18(15)25-19/h1-8,11-12H,9-10,13H2
InChIKeyZWGZLNDKGTYPES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone (CAS 1105243-97-7): Procurement-Relevant Scaffold Profile


2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone (CAS 1105243-97-7) is a synthetic small molecule (C21H16N2O3, MW 344.4 g/mol) that integrates three privileged heterocyclic pharmacophores—benzofuran, isoxazole, and indoline—into a single acetyl-bridged architecture . This compound belongs to a series of 5-(benzofuran-2-yl)isoxazole derivatives with variable amide/ketone substituents, where the indolin-1-yl ethanone moiety distinguishes it from analogs bearing piperidine, 2-methylindoline, or simpler acetamide groups. Critically, no peer-reviewed biological activity data, target engagement profiles, or in vivo pharmacokinetic parameters for this exact compound were identified in PubMed, ChEMBL, BindingDB, or PubChem as of the search date, and its presence is confined primarily to chemical vendor catalogs. This evidence gap must inform procurement decisions and experimental planning.

Why 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone Cannot Be Interchanged with In-Class Analogs


Within the 5-(benzofuran-2-yl)isoxazole chemical series, even minor structural modifications at the acetyl-substituent position produce substantial changes in molecular properties and, by class-level inference, biological profile. The indolin-1-yl ethanone group in the target compound introduces a specific hydrogen-bond acceptor/donor geometry (amide carbonyl plus indoline NH), a distinct molecular shape (extended aromatic surface from the indoline benzene ring), and altered lipophilicity compared to analogs with piperidine-4-carboxamide or 2-methylindoline substituents. In closely related 1-(indolin-1-yl)ethan-1-one scaffolds, the indoline moiety has been shown to be critical for bromodomain pocket recognition, where even minor alterations to the indoline ring abolish binding . Thus, generic substitution—replacing the target compound with a similar benzofuran-isoxazole derivative bearing a different amide/ketone group—cannot be assumed to preserve target engagement, physicochemical profile, or downstream experimental outcomes without explicit validation.

Quantitative Differentiation Evidence for 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone Versus Closest Analogs


Molecular Weight Reduction vs. Piperidine-4-Carboxamide Analog Improves Ligand Efficiency Potential

The target compound (MW 344.4 g/mol) is approximately 9 g/mol lighter than its closest identified analog, 1-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide (MW 353.4 g/mol, CAS 1105205-77-3), due to replacement of the piperidine-4-carboxamide group with an indoline ring . In fragment- and lead-oriented libraries, a difference of 9 Da can be meaningful for ligand efficiency indices (e.g., BEI, SEI), where lower molecular weight at equivalent potency yields superior efficiency scores. However, no target-specific potency data exist for either compound to quantify this advantage.

medicinal chemistry ligand efficiency fragment-based drug design

Indoline NH Hydrogen-Bond Donor Capability Differentiates from 2-Methylindoline Analog

The target compound possesses a free indoline NH group, whereas the closely related 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone (MW 358.4 g/mol, C22H18N2O3) bears a methyl substituent at the indoline 2-position that eliminates this hydrogen-bond donor capacity . In the context of 1-(indolin-1-yl)ethan-1-one bromodomain inhibitors, the indoline scaffold engages the binding pocket through specific hydrogen-bond interactions, and structural modifications to the indoline ring were found to critically modulate TRIM24/BRPF1 inhibitory activity (representative compound 20l IC50 = 0.98 and 1.16 μM, respectively) . By class-level inference, the presence versus absence of the indoline NH may alter target recognition profiles between these two analogs.

structure-activity relationship hydrogen bonding target engagement

Benzofuran-2-yl Isoxazole Core Confers Extended Aromatic Surface Relative to Phenyl-Isoxazole Analogs

The target compound contains a benzofuran-2-yl substituent on the isoxazole ring, providing an extended aromatic system (benzene fused to furan) compared to simpler phenyl-isoxazole analogs such as 2-(5-(4-fluorophenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone or 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone . The benzofuran moiety increases the number of aromatic carbons from 6 (phenyl) to 8 (benzofuran) and introduces a furan oxygen atom capable of participating in polar interactions. In published benzofuran-conjugated indolin-2-one series, the benzofuran group was critical for dual VEGFR-2/PARP-1 inhibitory activity, with compound 12f achieving IC50 values of 0.43 μM and 1.10 μM, respectively . This demonstrates that the benzofuran moiety can confer target-binding advantages over simpler aryl substitutions, though no direct head-to-head comparison with the target compound is available.

π-stacking molecular recognition drug design

Acetyl Bridge Topology Differentiates Target Compound from Direct Amide-Linked Benzofuran-Indoline Analogs

The target compound features an acetyl linker (-CH2-CO-) connecting the isoxazole ring to the indoline nitrogen, creating a specific distance and angular geometry between the benzofuran-isoxazole core and the indoline moiety. This contrasts with the simpler benzofuran-2-yl(indolin-1-yl)methanone (CHEMBL496155, ZINC272979), which has a direct carbonyl linkage without the methylene spacer . The additional methylene group in the target compound introduces one additional rotatable bond, increasing conformational flexibility while extending the inter-fragment distance by approximately 1.5 Å. In related 1-(indolin-1-yl)ethan-1-one bromodomain inhibitor series, the acetyl spacer geometry was essential for productive binding conformations, with structure-guided optimization demonstrating that linker length and geometry directly impact inhibitory activity .

scaffold topology conformational flexibility structure-based design

Absence of Published Bioactivity Data Represents a Key Differentiator from Data-Rich Analogs

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem failed to identify any peer-reviewed bioactivity data (IC50, Ki, EC50, or phenotypic readout) for 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone as of the search date. This stands in marked contrast to structurally related 1-(indolin-1-yl)ethan-1-ones, where representative compound 20l (Y08624) has well-characterized TRIM24/BRPF1 dual inhibitory activity (IC50 = 0.98 μM and 1.16 μM), cellular viability effects in prostate cancer cell lines, and in vivo tumor growth inhibition (TGI = 53% at 50 mg/kg/day) . Similarly, benzofuran-conjugated indolin-2-ones such as compound 12f have published dual VEGFR-2/PARP-1 IC50 values of 0.43 μM and 1.10 μM . The absence of published potency, selectivity, or ADME data for the target compound means that any biological hypothesis must be tested de novo, and procurement carries higher experimental risk compared to data-rich analogs.

chemical probe validation target deconvolution procurement risk

Application Scenarios for 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone in Research and Industrial Settings


Scaffold-Hopping and Fragment-Growing Libraries in Epigenetic Reader Domain Drug Discovery

Based on the structural homology of the indolin-1-yl ethanone motif to the established TRIM24/BRPF1 bromodomain inhibitor scaffold , this compound can serve as a diversification point in fragment-growing campaigns targeting epigenetic reader domains. The benzofuran-isoxazole core provides additional aromatic surface for π-stacking interactions that may enhance affinity beyond the baseline indoline scaffold. However, users must conduct primary AlphaScreen or ITC assays to establish target engagement, as no pre-existing potency data exist for this compound against any bromodomain.

Physicochemical Property Comparator in Lead Optimization Cascades

The target compound's molecular weight (344.4 g/mol) and distinct hydrogen-bond donor/acceptor profile relative to its piperidine-4-carboxamide (353.4 g/mol) and 2-methylindoline (358.4 g/mol) analogs make it suitable as a comparator compound in multiparameter optimization (MPO) studies. Researchers can use this compound to experimentally determine how indoline NH presence and acetyl linker geometry affect logD, solubility, permeability, and metabolic stability relative to matched molecular pairs within the series.

Chemical Biology Probe Development with De Novo Target Identification

Given the complete absence of published bioactivity data, this compound is positioned for use in unbiased phenotypic screening and subsequent target deconvolution studies. Its three-privileged-scaffold architecture (benzofuran, isoxazole, indoline) provides multiple potential interaction motifs, making it suitable for chemoproteomics-based target identification workflows. Procurement is warranted when the research objective is discovery of novel target engagement rather than confirmation of known pharmacology. The well-characterized 1-(indolin-1-yl)ethan-1-one inhibitor series provides a methodological template for such deconvolution efforts.

Synthetic Methodology Development and Library Production

The compound's multi-step synthetic accessibility via isoxazole cyclization followed by acetyl-indoline coupling makes it a relevant test substrate for developing parallel synthesis or flow chemistry methods targeting benzofuran-isoxazole-acetamide libraries. Its structural complexity (three distinct heterocyclic components, amide bond) provides a meaningful challenge for reaction optimization and scope definition, with direct applicability to medicinal chemistry production workflows.

Quote Request

Request a Quote for 2-(5-(Benzofuran-2-yl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.